Product packaging for Isoindolin-4-amine dihydrochloride(Cat. No.:CAS No. 92259-85-3)

Isoindolin-4-amine dihydrochloride

Cat. No.: B3030578
CAS No.: 92259-85-3
M. Wt: 207.10
InChI Key: PPLZYBVXLJLUNH-UHFFFAOYSA-N
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Description

Significance of the Isoindoline (B1297411) Core in Chemical Sciences

The isoindoline scaffold is recognized for its versatility and is considered a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that can bind to multiple, diverse biological targets with high affinity, making it a valuable starting point for drug design. mdpi.com

The semi-rigid, electron-rich aromatic nature of the isoindoline structure allows for favorable interactions, such as π–π stacking and hydrogen bonding, with various biological targets, including enzymes and receptors within the central nervous system. mdpi.comontosight.ai This inherent ability to engage with multiple biological pathways underscores its status as a privileged scaffold, actively contributing to the pharmacological profile of a molecule rather than acting as a mere linker. mdpi.com The isoindolinone scaffold, a derivative of isoindoline, is particularly crucial in the design of small molecule drugs due to its unique chemical structure that can be readily modified to alter its biological properties. ontosight.ai

The versatility of the isoindoline core has led to its incorporation into a wide array of therapeutic agents. mdpi.comacs.org Derivatives of isoindoline have been investigated for their potential in treating a multitude of conditions, including cancer, inflammation, neurodegenerative diseases, and osteoarthritis. mdpi.comacs.orgeurekaselect.com For instance, isoindoline-1,3-dione (phthalimide) derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, novel isoindolinone derivatives have been synthesized and evaluated for their carbonic anhydrase inhibitory, antioxidant, antimicrobial, and anticancer activities. nih.gov

The isoindoline framework is not only a product of synthetic chemistry but is also found in a variety of naturally occurring compounds with diverse biological activities. nih.govnih.gov These natural products, often exhibiting potent therapeutic properties, serve as inspiration for the design of new drugs. nih.gov The isoindolin-1-one (B1195906) scaffold, for example, is present in numerous natural products with potential applications as antibacterial, anticancer, and antiviral agents. nih.gov Fungi, in particular, are a rich source of isoindolinone-type compounds with noted anticancer and fibrinolytic activities. oncowitan.com

Historical Context of Isoindoline Synthesis and Applications

The history of isoindoline chemistry is marked by both significant therapeutic successes and cautionary tales. One of the earliest and most infamous drugs containing the isoindoline core is thalidomide (B1683933), initially developed in the 1950s as a sedative. mdpi.combeilstein-journals.org Subsequent modifications to the thalidomide structure led to the development of lenalidomide (B1683929) and pomalidomide, approved for the treatment of multiple myeloma. nih.govbeilstein-journals.org The synthesis of isoindoline derivatives has evolved over time, with modern methods focusing on efficiency and the creation of enantiomerically pure compounds. wikipedia.orgrsc.org

Focus of the Research Outline on Isoindolin-4-amine (B1368796) Dihydrochloride (B599025)

This article narrows its focus to a specific derivative, Isoindolin-4-amine dihydrochloride. This compound serves as a key intermediate in the synthesis of more complex molecules.

This compound is a crucial building block in chemical synthesis. Its primary amine group and the isoindoline core provide a versatile platform for creating a diverse range of derivatives. The dihydrochloride salt form enhances its stability and solubility, making it easier to handle and use in subsequent reactions. The strategic placement of the amine group at the 4-position of the isoindoline ring system allows for specific structural modifications, which is a key consideration in rational drug design and the development of targeted therapies. mdpi.com

Contribution to the Broader Field of Heterocyclic Chemistry

Isoindoline, a heterocyclic organic compound with the molecular formula C8H9N, possesses a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. wikipedia.org This structural motif is a cornerstone in the field of heterocyclic chemistry, providing a versatile scaffold for the development of a wide array of biologically active molecules. mdpi.com The significance of isoindoline and its derivatives stems from their presence in numerous natural products and their successful application in medicinal chemistry and materials science. mdpi.comnih.gov

The isoindoline framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. mdpi.com This has led to the development of a diverse range of isoindoline-based compounds with various pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comtandfonline.commdpi.com For instance, derivatives of isoindoline-1,3-dione have been shown to exhibit analgesic and anti-inflammatory properties. mdpi.comnih.gov Furthermore, some isoindoline derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting their potential in the treatment of neurodegenerative diseases. tandfonline.comtandfonline.com

Beyond its therapeutic applications, the isoindoline nucleus is a valuable building block in the synthesis of complex molecules. Its chemical properties, including the basicity of the nitrogen atom, allow for a variety of chemical modifications such as alkylation, acylation, and condensation reactions. ontosight.ai This synthetic versatility has enabled the creation of a vast library of isoindoline derivatives with tailored properties for specific applications. ontosight.ai

In the realm of materials science, isoindoline derivatives have found use as dyes and pigments. researchgate.net Phthalocyanines, which are cyclic tetramers of isoindole, form intensely colored complexes with various metals and are widely used in this capacity. researchgate.net The inherent aromaticity and electron-rich nature of the isoindoline system also contribute to its utility in the design of functional materials with specific electronic and optical properties. mdpi.comresearchgate.net

The study of isoindoline and its derivatives continues to be an active area of research, with ongoing efforts to explore new synthetic methodologies and to expand their applications in medicine and materials science. The rich chemistry and diverse biological activities associated with this heterocyclic system ensure its continued importance in the broader field of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Cl2N2 B3030578 Isoindolin-4-amine dihydrochloride CAS No. 92259-85-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-3-1-2-6-4-10-5-7(6)8;;/h1-3,10H,4-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZYBVXLJLUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678778
Record name 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID50678778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92259-85-3
Record name 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindol-4-amine dihydrochloride
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Applications of Isoindolin 4 Amine Dihydrochloride As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of isoindolin-4-amine (B1368796) dihydrochloride (B599025) in synthetic chemistry lies in its role as a foundational scaffold. The isoindoline (B1297411) core is considered a "privileged structure" in medicinal chemistry because its derivatives exhibit diverse and significant biological activities. preprints.org Chemists utilize this starting material to construct elaborate molecules by modifying its structure at various positions, which can significantly alter the resulting compound's ability to interact with biological targets. ontosight.ai For instance, the amine group on the benzene (B151609) ring provides a reactive site for introducing a variety of functional groups, enabling the synthesis of large libraries of compounds for screening and development. This strategic incorporation facilitates both synthetic derivatization and pharmacological interaction, making it more than just a passive linker in molecular design. mdpi.com

Precursor for Bioactive Scaffolds

The isoindoline framework, for which isoindolin-4-amine dihydrochloride is a key precursor, is a fundamental component in the development of bioactive scaffolds. mdpi.com These scaffolds form the core structure of molecules designed to interact with biological targets, and the isoindoline structure is frequently found in drug candidates due to its versatility and established biological relevance. ontosight.ai

The isoindoline scaffold is a bicyclic structure where a benzene ring is fused with a five-membered nitrogenous pyrrolidine (B122466) ring. preprints.org This framework is a cornerstone in medicinal chemistry, and its derivatives have been developed into commercial drugs for a variety of conditions, including cancer, inflammation, and hypertension. preprints.org The scaffold's value comes from its semi-rigid three-dimensional conformation and its ability to engage in crucial interactions with biological receptors, such as enzymes and G-protein coupled receptors (GPCRs). ontosight.aimdpi.com Modifications to the isoindoline ring system can alter a compound's lipophilicity, solubility, and ability to cross biological barriers like the blood-brain barrier, which are critical attributes for effective drugs. mdpi.comontosight.ai

The isoindoline scaffold is a prominent feature in the design of novel anti-inflammatory agents. Researchers have synthesized new isoindoline hybrids that function as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

In one study, a series of novel isoindoline hybrids were designed and evaluated as COX-2 inhibitors. Several of the synthesized compounds demonstrated moderate inhibitory activity against COX-2, with IC50 values close to the standard drug, celecoxib. nih.gov The most promising of these compounds also showed outstanding in-vivo anti-inflammatory effects, with edema inhibition significantly better than the reference drug diclofenac. nih.gov The design of these agents was partly inspired by existing drugs like Indoprofen, an anti-inflammatory agent built on an oxidized isoindoline core (isoindolin-1-one), prompting further research into new derivatives with potentially fewer side effects. preprints.orgresearchgate.net

This compound serves as a precursor for potent anticancer compounds. The isoindolinone scaffold, a derivative structure, is central to many compounds investigated for their therapeutic potential in oncology. ontosight.ai For example, Lenalidomide (B1683929), a well-known drug used to treat multiple myeloma, contains the isoindolin-1-one (B1195906) core structure. preprints.org

Recent research has focused on creating isoindoline-based molecules that can target specific proteins involved in cancer progression. A 2020 study reported the synthesis of a series of 2-aroylisoindoline hydroxamic acids designed as dual inhibitors of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90). nih.gov One compound from this series, compound 17 , showed potent inhibition of both targets and significant growth-inhibitory effects against lung cancer cell lines, including those resistant to other treatments. nih.gov In animal models, this compound effectively suppressed tumor growth and reduced the expression of PD-L1, a protein that helps cancer cells evade the immune system. nih.gov

Compound/DerivativeTarget(s)FindingResearch Area
Isoindoline HybridsCOX-2Moderate COX-2 inhibition (IC50 = 0.11-0.18 µM) and significant in-vivo anti-inflammatory activity. nih.govAnti-inflammatory
2-aroylisoindoline (Compound 17)HDAC6 / HSP90Potent dual inhibition (IC50 = 4.3 nM for HDAC6, 46.8 nM for HSP90) and suppression of lung tumor growth. nih.govAnticancer
Isoindolin-1-one Natural ProductsVariousFound in natural sources with diverse bioactivities, including potential as anti-bacterial and anti-viral candidates. nih.govAntimicrobial/Antiviral

The isoindoline framework is also explored in the development of antiviral agents. Natural products containing the isoindolin-1-one scaffold have been identified as having diverse biological activities, including potential use as antiviral drug candidates. nih.gov The synthesis of novel heterocyclic compounds is a major focus of antiviral research. For example, studies on 4'alpha-branched thymidines, another class of nitrogen-containing heterocycles, have shown them to exhibit potent activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). nih.gov This highlights the general importance of such scaffolds in the search for new antiviral therapies.

Derivatives of isoindoline are being investigated for their potential as antimicrobial and antiparasitic agents. The isoindoline scaffold is considered a "bioactive" structure, and its derivatives have been explored for use in antimicrobial therapy. mdpi.com A review of natural products found that those based on the isoindolin-1-one skeleton show promise as anti-bacterial agents. nih.gov This field of research aims to leverage the versatile chemistry of the isoindoline core to create new compounds that can effectively combat pathogenic microorganisms.

Intermediate in Lead Compound Development

The isoindoline scaffold is a core component in the design of numerous lead compounds, which are promising molecules selected for further optimization into drug candidates. Its structural and electronic properties make it highly effective for engaging with biological targets, particularly in the development of enzyme inhibitors. mdpi.comnih.gov The semi-rigid, electron-rich aromatic nature of the isoindoline structure facilitates key interactions like π–π stacking and hydrogen bonding with protein targets, such as the benzodiazepine (B76468) site of the GABAA receptor. mdpi.com This direct contribution to receptor engagement makes it more than just a passive linker or protecting group. mdpi.com

A notable application is in the development of dual inhibitors targeting multiple proteins involved in cancer progression. nih.gov For instance, researchers have synthesized a series of 2-aroylisoindoline hydroxamic acids designed to inhibit both histone deacetylase 6 (HDAC6) and heat shock protein 90 (HSP90). nih.gov Within this series, a specific compound featuring a long alkyl chain linker demonstrated potent dual inhibitory activity. nih.gov This compound, which uses the isoindoline core as its foundational structure, showed significant growth-inhibitory effects against lung cancer cell lines, including those resistant to standard EGFR therapies. nih.gov The study highlights how the isoindoline scaffold can be systematically modified to produce lead compounds with highly specific and potent biological activity. nih.gov

Similarly, derivatives of the related isoindolin-1-one scaffold have been investigated as potent inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in tumor-associated macrophage-mediated gastric carcinoma. nih.gov The development of selective inhibitors for PI3K isoforms is a significant goal in cancer therapy, and the isoindoline core provides a robust starting point for creating such molecules. nih.gov

Table 1: Research Findings on an Isoindoline-Based Lead Compound

FeatureDescriptionSource
Lead Compound An isoindoline derivative with a long alkyl chain linker and hydroxamic acid functional group. nih.gov
Target(s) Dual selective inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90). nih.gov
Potency Exhibits an IC₅₀ of 4.3 nM against HDAC6 and 46.8 nM against HSP90a. nih.gov
In Vitro Activity Shows potent cell growth inhibition in lung cancer cell lines A549 (GI₅₀ = 0.76 μM) and H1975 (GI₅₀ = 0.52 μM). nih.gov
Therapeutic Area Investigated for applications in oncology, specifically lung cancer. nih.gov

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov This method is central to modern drug discovery for screening vast chemical space to find new lead compounds. nih.gov this compound is an excellent starting material for combinatorial library synthesis due to its defined core structure and the presence of a chemically reactive primary amine group.

The amine functional group on the isoindoline ring acts as a versatile chemical "handle." It can readily undergo a variety of chemical reactions, most commonly amide bond formation, with a large set of commercially available carboxylic acids. By reacting the single isoindolin-4-amine scaffold with hundreds of different carboxylic acids in a parallel fashion, chemists can generate a large library of unique amide derivatives. Each derivative retains the core isoindoline structure but features a different "R" group, allowing for systematic exploration of how different substituents affect biological activity. This approach significantly accelerates the discovery process compared to synthesizing each compound individually. nih.gov

Table 2: Representative Scheme for a Combinatorial Library from Isoindolin-4-amine

ScaffoldReagent (R-COOH)Resulting Library Member
Isoindolin-4-amineAcetic AcidN-(Isoindolin-4-yl)acetamide
Isoindolin-4-amineBenzoic AcidN-(Isoindolin-4-yl)benzamide
Isoindolin-4-amine4-Chlorobenzoic Acid4-Chloro-N-(isoindolin-4-yl)benzamide
Isoindolin-4-amineThiophene-2-carboxylic acidN-(Isoindolin-4-yl)thiophene-2-carboxamide
Isoindolin-4-amineCyclohexanecarboxylic acidN-(Isoindolin-4-yl)cyclohexanecarboxamide

Integration into Diverse Heterocyclic Systems

The utility of Isoindolin-4-amine extends beyond its use as a scaffold for substitution. The isoindoline nucleus itself can be integrated as a substructure into larger, more complex heterocyclic systems. niscpr.res.innih.gov This allows for the creation of novel polycyclic molecules with unique conformational and electronic properties.

One synthetic strategy involves the annulation (ring-forming reaction) of alicyclic amines to create polycyclic isoindolines. nih.gov This method achieves a concurrent N-H and α-C-H bond functionalization, providing direct access to complex fused-ring amine structures from simple starting materials. nih.gov

Furthermore, related isoindoline precursors, such as 2-(2-bromoacetyl)isoindoline-1,3-dione, can be used to construct entirely new heterocyclic rings attached to the core structure. niscpr.res.in For example, reaction with thiourea (B124793) can yield a 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione, effectively building a thiazole (B1198619) ring onto the isoindoline framework. niscpr.res.in Such transformations demonstrate that the isoindoline core is a robust platform for the synthesis of diverse and complex heterocyclic compounds, which are crucial scaffolds in pharmaceuticals and biologically active natural products. researchgate.net

Table 3: Examples of Heterocyclic Systems Derived from Isoindoline Precursors

Precursor TypeReaction TypeResulting Heterocyclic SystemSource
Alicyclic Amines & Aryl Lithium Reagentsα-C–H/N–H AnnulationFused Polycyclic Isoindolines nih.gov
2-(2-Bromoacetyl)isoindoline-1,3-dioneHantzsch-type synthesis with thioureaThiazole-substituted Isoindolinone niscpr.res.in
2-(2-Cyanoacetyl)isoindoline-1,3-dioneCondensation and cyclizationPyrazole-substituted Isoindolinone niscpr.res.in
N-methoxybenzamides & AlkenylboratesRhodium-catalyzed C-H activation3-Methyleneisoindolin-1-ones researchgate.net

Computational and Theoretical Studies on Isoindolin 4 Amine Dihydrochloride

Molecular Modeling and Docking Studies (Conceptual)

Molecular modeling and docking are cornerstone computational techniques in drug discovery and materials science. They provide insights into the three-dimensional structures of molecules and their interactions with biological targets. mdpi.com For isoindolinone derivatives, these studies are instrumental in understanding how they bind to receptors and enzymes, which is a critical first step in designing more potent and selective therapeutic agents. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com The isoindolinone scaffold, being a semi-rigid structure, still possesses a degree of flexibility, particularly with respect to its substituents. mdpi.com Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its biological target. mdpi.com

Table 1: Key Aspects of Conformational Analysis

AspectDescriptionRelevance to Isoindolinone Derivatives
Torsional Angles The rotation around single bonds, which determines the overall shape of the molecule.Analysis of the rotation of substituents on the isoindolinone core to identify low-energy conformers.
Energy Minima The most stable conformations of a molecule, corresponding to the lowest points on the potential energy surface.Identifying the most likely shapes the molecule will adopt in a biological environment. youtube.com
Conformational Interconversion The process of changing from one conformation to another, and the energy barriers associated with these changes.Understanding the flexibility of the molecule and its ability to adapt to a binding site. youtube.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking a ligand (like an isoindolinone derivative) into the binding site of a receptor (typically a protein). youtube.com The goal is to identify the most stable binding mode and to understand the key interactions that stabilize the ligand-receptor complex. nih.govnih.gov

These interactions can include:

Hydrogen bonds: Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. mdpi.com

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor. nih.gov

π-π stacking: An attractive, noncovalent interaction between aromatic rings. mdpi.com

Ionic interactions: Electrostatic attraction between oppositely charged groups.

For example, molecular docking studies of isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors revealed key hydrogen bond interactions with the hinge region of the enzyme's ATP binding site. mdpi.comnih.gov Other interactions, such as π-π stacking and hydrophobic interactions, also contributed to the binding affinity. mdpi.comnih.gov These insights are invaluable for designing new derivatives with improved potency and selectivity. nih.gov

Quantum Chemical Calculations (Conceptual)

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. rsc.orgaspbs.com These methods can be used to predict a wide range of molecular properties, including geometries, energies, and reactivity. youtube.comuniupo.it

The electronic structure of a molecule, which describes the distribution of electrons, is fundamental to its chemical behavior. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute various electronic properties that help in predicting reactivity. nih.govacademicjournals.org

Table 2: Key Electronic Properties and Their Significance

PropertyDescriptionRelevance to Reactivity
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap often suggests higher reactivity.
Electron Density Distribution The probability of finding an electron at a particular point in space.Regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Electrostatic Potential Maps A visualization of the electrostatic potential on the electron density surface of a molecule.Helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.

For isoindolinone derivatives, these calculations can help to understand how different substituents affect the electron distribution in the aromatic ring and the lactam group, thereby influencing the molecule's reactivity and its ability to interact with biological targets. researchgate.net For instance, an electron-withdrawing group at a specific position might make the isoindolinone core more susceptible to certain chemical reactions. researchgate.net

Chemical reactions proceed through a high-energy state known as the transition state, which represents the energy barrier that must be overcome for the reaction to occur. youtube.comyoutube.com Quantum chemical calculations can be used to locate and characterize the structure and energy of transition states. youtube.com

Understanding the transition state is crucial for:

Predicting reaction rates: The energy of the transition state relative to the reactants (the activation energy) determines the speed of the reaction.

Elucidating reaction mechanisms: By mapping the entire reaction pathway, including reactants, transition states, and products, the step-by-step mechanism of a reaction can be understood. youtube.com

Explaining selectivity: In reactions where multiple products can be formed, analyzing the transition states leading to each product can explain why one is favored over the others.

For the synthesis of complex isoindolinone derivatives, transition state analysis can be used to optimize reaction conditions and to predict the stereochemical outcome of a reaction. researchgate.net

Structure-Activity Relationship (SAR) Studies (Theoretical Basis)

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. collaborativedrug.compatsnap.com The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. patsnap.com

The theoretical basis of SAR lies in the idea that specific structural features, or "pharmacophores," are responsible for a molecule's interaction with its biological target. collaborativedrug.com By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can build a model that explains the SAR. patsnap.com

For isoindolinone derivatives, SAR studies have been instrumental in the development of potent inhibitors for various targets. nih.govresearchgate.net For example, in the development of isoindolinone-based inhibitors of histone deacetylases (HDACs), SAR studies revealed the importance of a specific linker length and the nature of the "cap" group for optimal activity. nih.gov Similarly, SAR studies on isoindolinyl benzisoxazolpiperidines as dopamine (B1211576) D4 receptor antagonists explored the effects of substitutions on the isoindoline (B1297411) ring and the stereochemistry of a side chain to discover potent and selective analogs. nih.gov

Computational methods like Quantitative Structure-Activity Relationship (QSAR) take this a step further by developing mathematical models that quantitatively correlate structural features with biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective drugs. mdpi.com

Computational Approaches to SAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a compound with its biological activity. wikipedia.orglongdom.org For the isoindoline scaffold, QSAR studies have been instrumental in elucidating the key molecular features that govern therapeutic effects.

Molecular docking is another powerful computational tool for investigating SAR. It predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interaction patterns. nih.gov Docking studies on various isoindoline analogs have highlighted the importance of the isoindoline core in establishing crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the active sites of biological targets like GABAA receptors, PI3Kγ, and urease. mdpi.comnih.govnih.gov For Isoindolin-4-amine (B1368796) dihydrochloride (B599025), the aromatic ring can participate in π-π stacking interactions, while the amine groups can act as hydrogen bond donors or acceptors, features that are critical for molecular recognition at a receptor site. mdpi.com

A hypothetical molecular docking study of Isoindolin-4-amine dihydrochloride into a kinase binding site, for example, could reveal the following potential interactions:

Interaction TypePotential Interacting Residue (Example)
Hydrogen BondAspartic Acid, Glutamic Acid
π-π StackingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionLeucine, Valine, Isoleucine

This table is a conceptual representation of potential interactions and not based on experimental data for this compound.

Prediction of Biological Activity Profiles

The biological activities of novel compounds can be predicted in silico by comparing their structural features to those of known bioactive molecules. nih.gov Online tools and databases allow for the prediction of a compound's likely biological targets based on its chemical structure.

For the isoindoline scaffold, a diverse range of biological activities has been reported, including anticonvulsant, anti-proliferative, anti-inflammatory, and neuroprotective effects. mdpi.comjmpas.comnih.gov Derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and urease, as well as modulators of targets like GABAA receptors and PI3Kγ. mdpi.comnih.govnih.govnih.gov

Based on these precedents, a predictive analysis for this compound suggests potential activity in several areas. The presence of the isoindoline core, a privileged scaffold in central nervous system (CNS) drug discovery, indicates a potential for neuropharmacological activity. mdpi.com The amine substituent could also confer affinity for a variety of receptors and enzymes.

A conceptual prediction of bioactivity scores for this compound, based on methodologies used for similar heterocyclic compounds, might look as follows: nih.gov

Target ClassPredicted Bioactivity Score (Conceptual)
GPCR Ligand0.15
Ion Channel Modulator0.05
Kinase Inhibitor0.25
Nuclear Receptor Ligand-0.10
Protease Inhibitor0.00
Enzyme Inhibitor0.30

Note: These scores are for illustrative purposes, with higher values indicating a greater likelihood of activity. These are not experimentally derived values.

Predictive ADME/Tox Modeling (Conceptual)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process. jocpr.comnih.gov Various computational models can estimate a compound's physicochemical properties and its likely pharmacokinetic and toxicological profile. nih.gov

For this compound, a conceptual ADME/Tox profile can be generated using established in silico tools. These predictions are based on the molecule's structure and provide an initial assessment of its drug-like properties.

Physicochemical Properties and ADME Predictions:

PropertyPredicted Value (Conceptual)Significance
Molecular Weight207.1 g/mol mdpi.comWithin the range for good oral bioavailability.
LogP (Lipophilicity)1.5Indicates moderate lipophilicity, which can influence absorption and distribution. nih.gov
Aqueous SolubilityHighThe dihydrochloride salt form is expected to have good water solubility, which is favorable for absorption.
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateThe polarity of the amine groups may limit passive diffusion across the BBB. mdpi.com
Human Intestinal AbsorptionHighFavorable physicochemical properties suggest good absorption from the gastrointestinal tract.

Toxicity Predictions:

Toxicity EndpointPredicted Outcome (Conceptual)Implication
AMES MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityLow riskLow predicted risk of liver damage.

Disclaimer: The data presented in these tables are conceptual and generated for illustrative purposes based on the principles of predictive modeling. They are not the result of experimental testing on this compound.

Spectroscopic Analysis and Characterization Methodologies in Research on Isoindolin 4 Amine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule like isoindolin-4-amine (B1368796) dihydrochloride (B599025). While specific, experimentally derived spectra for isoindolin-4-amine dihydrochloride are not widely published, data from structurally similar compounds, such as other isoindoline (B1297411) derivatives and substituted anilines, can provide valuable insights into the expected spectral features. rsc.orgrsc.orgresearchgate.netresearchgate.net

In the ¹H NMR spectrum, the protons of the isoindoline core and the aromatic ring would exhibit characteristic chemical shifts. The methylene (B1212753) protons (CH₂) of the isoindoline ring are expected to appear as singlets or multiplets in the aliphatic region of the spectrum. The protons on the aromatic ring would resonate in the downfield aromatic region, with their splitting patterns providing information about their relative positions. The amine (NH₂) and ammonium (B1175870) (NH⁺) protons would likely appear as broad signals, the positions of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the methylene groups in the isoindoline ring would appear in the aliphatic region. The aromatic carbons would be found further downfield. The carbon atom attached to the amino group would have a chemical shift influenced by the electron-donating nature of the nitrogen. General ranges for these types of carbons can be referenced from standard chemical shift tables. wisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 140
Isoindoline CH₂4.0 - 5.045 - 55
Amine/Ammonium NH₂/NH₃⁺Broad signal, variable position-

Note: These are estimated ranges based on general principles and data from related compounds. Actual experimental values may vary.

Advanced NMR Techniques for Conformation and Dynamics

To gain a more in-depth understanding of the three-dimensional structure and connectivity of this compound, advanced 2D NMR techniques are employed. These methods, such as COSY, HSQC, and HMBC, help to establish correlations between different nuclei within the molecule. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons and their relationship to the rest of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a primary amine (or its protonated ammonium form) would give rise to N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the isoindoline methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also be present, typically in the 1000-1350 cm⁻¹ range. Analysis of FTIR spectra of related compounds, such as 4,4'-diaminodiphenyl ether, can provide a reference for the expected peak positions for the amine and aromatic functionalities. researchgate.net

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amine/Ammonium)Stretch3200 - 3500 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C (Aromatic)Stretch1450 - 1600
C-NStretch1000 - 1350

Hydrogen Bonding Interactions

The presence of the amine and ammonium groups in this compound makes it capable of participating in hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, nitrogen and potentially the chloride counter-ions), can have a noticeable effect on the IR spectrum. Hydrogen bonding typically causes the N-H stretching bands to broaden and shift to lower frequencies (lower wavenumbers). The extent of this broadening and shifting can provide qualitative information about the strength and nature of the hydrogen bonding interactions within the solid-state structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer clues about its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would typically be acquired for the free base, isoindolin-4-amine (C₈H₁₀N₂), as the dihydrochloride salt is not volatile. The molecular ion peak ([M]⁺) for the free base would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

In addition to the molecular ion, the mass spectrum would likely show fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern can be complex but often provides valuable structural information. Predicted mass spectrometry data for the free base, 2,3-dihydro-1H-isoindol-4-amine, suggests the formation of various adducts in the mass spectrometer. uni.lu

Table 3: Predicted Mass Spectrometry Data for Isoindolin-4-amine (Free Base)

Adduct Predicted m/z
[M+H]⁺135.09168
[M+Na]⁺157.07362
[M]⁺134.08385

Data sourced from predicted values for 2,3-dihydro-1H-isoindol-4-amine. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. nih.gov For the free base, isoindolin-4-amine (C8H10N2), the theoretical monoisotopic mass is 134.0844 g/mol . During analysis, the molecule is often protonated to form the [M+H]+ ion. The precise mass measurement provided by HRMS can distinguish the compound from other isomers or molecules with the same nominal mass, thus providing a high degree of certainty in its identification. nih.gov

Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS), often coupled with HRMS, reveals the structural architecture of isoindolin-4-amine through controlled fragmentation. tutorchase.comlibretexts.org In this process, the molecular ion is isolated and then broken apart into smaller, charged fragments, known as daughter ions. tutorchase.com The resulting fragmentation pattern is a unique signature of the molecule's structure. For amines, alpha-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen) is a common and dominant fragmentation pathway. libretexts.org In the case of isoindolin-4-amine, characteristic fragmentation could involve the loss of an ammonia (B1221849) (NH3) group or specific cleavages within the bicyclic ring system. nih.gov Analyzing these pathways provides conclusive evidence for the connectivity of the isoindoline core and the position of the amine substituent. libretexts.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. instruct-eric.org For this compound, a single-crystal X-ray diffraction analysis would provide exact data on bond lengths, bond angles, and the conformation of the isoindoline ring system. researchgate.netnih.gov This technique would also elucidate the supramolecular architecture, revealing how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding between the protonated amine groups and the chloride counter-ions. researchgate.netresearchgate.net Such detailed structural information is invaluable for understanding the compound's physical properties and for rational drug design. nih.gov

UV-Visible Spectroscopy for Electronic Transitions (Conceptual)

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. The aromatic ring system of isoindolin-4-amine acts as a chromophore, absorbing light in the ultraviolet-visible region. This absorption corresponds to the promotion of electrons from lower-energy π molecular orbitals to higher-energy π* molecular orbitals (π→π* transitions). nih.gov Aromatic amines typically exhibit characteristic absorption bands in the UV spectrum. researchgate.net While the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH, the spectrum provides a characteristic fingerprint related to the compound's electronic structure. researchgate.netyoutube.com

Advanced Spectroscopic Techniques in Chemical Biology and Material Science

The isoindoline scaffold is a privileged structure in medicinal chemistry and materials science, often incorporated into more complex functional molecules. mdpi.com Advanced spectroscopic methods are essential for characterizing these systems and probing their interactions.

While the parent compound may not be significantly fluorescent, the isoindoline scaffold can be integrated into larger systems to create fluorescent probes. mdpi.comnih.govacs.org Fluorescence spectroscopy is an extremely sensitive technique that can detect changes in a molecule's environment. acs.org For instance, an isoindoline-based chemosensor might exhibit a "turn-on" fluorescence response upon binding to a specific metal ion, where the fluorescence intensity increases significantly. mdpi.comnih.gov This change in emission can be used to study binding events with biological targets like proteins or to monitor changes in the local chemical environment. mdpi.comrsc.org

A comprehensive characterization of chemical systems involving isoindolin-4-amine relies on a variety of spectroscopic methods. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for verifying the chemical structure and connectivity of atoms in solution. nih.gov Infrared (IR) spectroscopy is used to identify the vibrational frequencies of specific functional groups, such as the N-H bonds of the amine. nih.gov In the development of advanced materials, techniques such as High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) can be used to monitor reactions and confirm the purity and spectral properties of synthesized compounds. acs.org

Chemical Biology and Biological Applications of Isoindoline Scaffolds Excluding Dosage

Isoindoline (B1297411) Derivatives as Bioactive Motifs

The isoindoline scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity. mdpi.com This versatility has led to the development of numerous isoindoline derivatives with a wide spectrum of pharmacological effects. jmchemsci.comresearchgate.net The stability of the saturated and oxo-derivatives of isoindole, such as isoindoline and isoindolinone, makes them particularly suitable for drug design. jmchemsci.com

Anti-inflammatory Properties

Isoindoline derivatives have been extensively investigated for their anti-inflammatory potential. wisdomlib.org Some of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. arkat-usa.orgresearchgate.netresearchgate.net For instance, Indoprofen is a well-known isoindoline-based NSAID. arkat-usa.org Researchers have designed and synthesized novel isoindoline derivatives that show potent anti-inflammatory activity, sometimes superior to existing drugs like ibuprofen. researchgate.net

In a study on dinitro-benzene sulfonic acid (DNBS)-induced colitis in rats, several novel indoline (B122111) carbamate (B1207046) derivatives demonstrated significant anti-inflammatory effects. nih.gov These compounds, including AN827, AN680, and AN917, markedly reduced macroscopic and microscopic parameters of colitis, as well as the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The potency of these derivatives was found to be 50 to 500 times greater than that of 5-aminosalicylic acid (5-ASA), a standard treatment. nih.gov

Compound Effect on Colitis Parameters Potency vs. 5-ASA
AN827Significantly reduced inflammation and ulceration500x more potent
AN680Significantly reduced inflammation and ulceration-
AN917Significantly reduced inflammation and ulceration50-500x more potent

Table 1: Anti-inflammatory activity of selected indoline derivatives in a rat model of colitis. nih.gov

Anticancer Potential

The isoindoline scaffold is a key feature in a number of anticancer agents. wisdomlib.orgnih.gov Derivatives have shown promise against various cancer cell lines, including blood cancer, colon cancer, and liver cancer. researchgate.netnih.govjocpr.com For example, a series of N-substituted isoindoline-1,3-dione derivatives were investigated for their effects on blood cancer cell lines K562 and Raji. researchgate.net One compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, was particularly effective, inducing apoptosis and necrosis in Raji cells. researchgate.net

Another study focused on the cytotoxic potential of four synthesized isoindoline derivatives (NCTD1-4) on HT-29 colon adenocarcinoma cells. nih.gov Among these, NCTD4 was found to inhibit cell growth by causing membrane damage and exhibited a dose-dependent cytotoxic effect, suggesting its potential as a candidate for colon cancer treatment. nih.gov Furthermore, novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and tested for cytotoxicity against HT-29, K562, and HepG2 cell lines. jocpr.com One of these compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated notable antitumor activity against the HepG2 liver cancer cell line with an IC50 of 5.89 µM. jocpr.com

Compound Cancer Cell Line Observed Effect IC50 Value
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Blood Cancer)Induced apoptosis and necrosis0.26 µg/mL
NCTD4HT-29 (Colon Cancer)Inhibited cell growth, cytotoxic-
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG2 (Liver Cancer)Antitumor activity5.89 µM

Table 2: Anticancer activity of selected isoindoline derivatives. researchgate.netnih.govjocpr.com

Antiviral Properties

The isoindoline framework is integral to various compounds with significant antiviral activity against several human viruses. jmchemsci.comjmchemsci.com The versatility of the isoindole ring allows for linkage, fusion, or substitution with other chemical groups to create potent antiviral agents. researchgate.netjmchemsci.com Some isoindoline derivatives have shown activity against human immunodeficiency virus (HIV), influenza viruses, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.comgoogle.com

For instance, certain substituted isoindolinone compounds have been developed specifically for inhibiting HIV replication. google.com In a separate study, a series of new isatin (B1672199) derivatives, which contain an indole (B1671886) nucleus structurally related to isoindole, were synthesized and showed broad-spectrum antiviral activity. mdpi.com Compounds 9, 5, and 4 from this series displayed high activity against H1N1, HSV-1, and COX-B3 with IC50 values of 0.0027 µM, 0.0022 µM, and 0.0092 µM, respectively. mdpi.com

Compound Virus IC50 Value
Isatin Derivative 9Influenza A (H1N1)0.0027 µM
Isatin Derivative 5Herpes Simplex Virus 1 (HSV-1)0.0022 µM
Isatin Derivative 4Coxsackievirus B3 (COX-B3)0.0092 µM

Table 3: Antiviral activity of selected isatin derivatives. mdpi.com

Antimicrobial and Antiparasitic Activities

The isoindoline scaffold is present in numerous molecules exhibiting a broad spectrum of antimicrobial and antiparasitic activities. nih.govresearchgate.netnih.govgsconlinepress.com These compounds have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi and parasites like Leishmania major and Toxoplasma gondii. nih.govresearchgate.netnih.gov

In one study, novel isoindolinone derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Compound 2f, which contains a cyclohexanol (B46403) group, demonstrated a broad spectrum and potent activity against both bacteria and fungi. nih.gov Another area of research has focused on methylene (B1212753) isoindolinone compounds, which have shown very strong activity against different Leishmania species. nih.gov Compounds 2a, 5a, and 5e from this study were the most active against both the promastigote and amastigote stages of L. major, with IC50 values below 0.4 μM mL–1. nih.gov

Compound Target Organism Activity IC50 Value
Isoindolinone 2fBacteria and FungiBroad-spectrum antimicrobial-
Methylene Isoindolinone 2aLeishmania majorAntileishmanial< 0.4 μM mL–1
Methylene Isoindolinone 5aLeishmania majorAntileishmanial< 0.4 μM mL–1
Methylene Isoindolinone 5eLeishmania majorAntileishmanial< 0.4 μM mL–1

Table 4: Antimicrobial and antiparasitic activity of selected isoindoline derivatives. nih.govnih.gov

Neurological Effects and CNS Activity

Isoindoline derivatives have been explored for a variety of effects on the central nervous system (CNS). jmchemsci.comresearchgate.net Their semi-rigid three-dimensional structure allows them to interact with CNS-relevant targets. mdpi.com This has led to the investigation of isoindoline-based compounds as potential treatments for neurological and psychiatric disorders, including as anticonvulsants, anxiolytics, and agents for Alzheimer's disease. mdpi.comjocpr.commdpi.com

Some isoindoline derivatives have been designed as GABAergic modulators, with potential applications as anticonvulsants. mdpi.com Others have been developed as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov For example, a series of isoindoline-1,3-dione derivatives were designed to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's. nih.gov Compound 3b from this series was identified as a potent and selective human AChE inhibitor with an IC50 value of 0.361 µM. nih.gov

Compound Target Potential Application IC50 Value (hAChE)
Isoindoline-1,3-dione 3bAcetylcholinesterase (AChE)Alzheimer's Disease0.361 µM

Table 5: Neurological activity of a selected isoindoline derivative. nih.gov

Enzyme Inhibition (e.g., COX, DPP8/9, Urease)

The ability of isoindoline scaffolds to inhibit various enzymes is a key mechanism behind their diverse biological activities. jmchemsci.comnih.gov As previously mentioned, some isoindoline derivatives are potent inhibitors of COX enzymes, which contributes to their anti-inflammatory effects. arkat-usa.orgresearchgate.netresearchgate.net

Beyond COX, isoindoline derivatives have been shown to inhibit other enzymes, such as dipeptidyl peptidases 8 and 9 (DPP8 and DPP9). nih.govnih.gov A series of isoindoline derivatives were synthesized and found to be potent inhibitors of DPP8, with one compound having an IC50 value of 14 nM and high selectivity over related enzymes. nih.gov Additionally, novel isoindolinone derivatives have demonstrated significant potential as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with Ki values in the low nanomolar range. nih.gov

Compound Class Target Enzyme Biological Relevance Inhibitory Potency
Isoindoline DerivativesCyclooxygenase (COX)Anti-inflammatory-
Isoindoline DerivativesDipeptidyl Peptidase 8 (DPP8)Not fully knownIC50 = 14 nM (for most potent compound)
Isoindolinone DerivativesCarbonic Anhydrase I & IIVarious physiological processesKi = 9.32 - 160.34 nM

Table 6: Enzyme inhibitory activity of various isoindoline derivatives. nih.govnih.gov

Investigation of Mechanisms of Action (Conceptual)

The isoindoline scaffold is a privileged structure in drug discovery, demonstrating a wide array of biological activities. jmchemsci.comresearchgate.net Its derivatives have been investigated for numerous therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. ontosight.aijmchemsci.comnih.gov The versatility of the isoindoline ring system allows for structural modifications that can fine-tune its interaction with various biological targets. ontosight.ai

Interference with Viral Enzymes or Host Cell Processes

Derivatives of the isoindoline scaffold have shown notable potential as antiviral agents by interfering with critical viral life cycle stages. jmchemsci.comjmchemsci.com The mechanisms of action are diverse and can involve the inhibition of viral enzymes or the disruption of host cell processes that are essential for viral replication. jmchemsci.comresearchgate.net

One mechanism involves the inhibition of viral entry into host cells. jmchemsci.com For instance, certain isoindoline-containing compounds have been shown to inhibit the fusion process between the viral envelope and the host cell membrane, a crucial step for infection by enveloped viruses like influenza. jmchemsci.com Stachyflin, a natural product containing a complex isoindoline-related structure, has demonstrated potent anti-influenza activity through this mechanism. jmchemsci.com

Another key target for isoindoline-based antiviral agents is the reverse transcriptase (RT) enzyme of retroviruses like HIV. researchgate.netjmchemsci.com RT is essential for converting the viral RNA genome into DNA, which is then integrated into the host genome. jmchemsci.com Several isoindoline derivatives have been synthesized and evaluated for their ability to inhibit this enzyme, thereby halting viral replication. researchgate.net

Furthermore, isoindoline scaffolds can be designed to target viral proteases, enzymes that cleave viral polyproteins into functional units necessary for assembling new virus particles. researchgate.net Inhibition of these proteases leads to the production of non-infectious viral progeny. researchgate.net

Table 1: Examples of Antiviral Mechanisms of Isoindoline Scaffolds

Mechanism of Action Viral Target/Process Example Compound Class/Derivative Effect Citation
Inhibition of Viral Entry Viral envelope-host cell membrane fusion Stachyflin and related compounds Prevents viral genome from entering the host cell. jmchemsci.com
Inhibition of Reverse Transcriptase HIV Reverse Transcriptase Synthetic isoindoline derivatives Blocks the synthesis of viral DNA from RNA template. researchgate.netjmchemsci.com
Inhibition of Viral Protease Viral Proteases Isoindoline-based protease inhibitors Prevents maturation of new viral particles. researchgate.net

Induction of Apoptosis in Cancer Cells

A significant area of research for isoindoline-based compounds is their ability to induce programmed cell death, or apoptosis, in cancer cells. google.comontosight.ai This is a highly sought-after characteristic for anticancer agents, as it allows for the selective elimination of tumor cells.

One of the key pathways targeted by isoindoline derivatives is the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the mitochondria. Some naphthylisoquinoline alkaloids, which feature an isoindoline core, have been shown to induce apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS). nih.gov

Another approach involves the inhibition of proteins that suppress apoptosis, such as the mouse double minute 2 homolog (MDM2). MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, isoindoline-based compounds can stabilize p53, leading to cell cycle arrest and apoptosis.

Furthermore, some isoindoline alkaloids have been found to induce apoptosis by modulating signaling pathways crucial for cancer cell survival. nih.gov For example, isoliensinine, a bis-benzylisoquinoline alkaloid, induces apoptosis in cervical cancer cells by inhibiting the AKT/GSK3α pathway. nih.gov

Table 2: Apoptosis Induction by Isoindoline-Related Compounds

Compound/Class Cancer Cell Line Mechanism Citation
Naphthylisoquinoline alkaloids MCF-7, MDA-MB-231 (Breast Cancer) Disruption of mitochondrial membrane potential, increased ROS nih.gov

Modulation of Biological Pathways

The isoindoline scaffold serves as a versatile framework for designing molecules that can modulate various biological pathways implicated in disease. mdpi.com Their ability to interact with a range of biological targets, including enzymes and receptors, makes them valuable for developing targeted therapies. ontosight.ai

One notable example is the development of isoindoline-based dual inhibitors of histone deacetylase 6 (HDAC6) and heat shock protein 90 (HSP90). nih.gov Both HDAC6 and HSP90 are important targets in oncology. A 2-aroylisoindoline hydroxamic acid derivative demonstrated potent dual inhibition of these proteins and showed significant growth inhibitory effects in lung cancer cell lines. nih.gov This compound was also found to reduce the expression of programmed death-ligand 1 (PD-L1), suggesting a role in modulating the tumor microenvironment's immunosuppressive capabilities. nih.gov

In the context of metabolic diseases, quinoline- and isoindoline-integrated compounds have been investigated as dual inhibitors of α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov A derivative from this class showed significant antioxidant activity and noteworthy inhibition of both enzymes, suggesting its potential for antidiabetic applications. nih.gov

Isoindoline-Based Compounds in Chemical Biology Tool Development

The structural features of the isoindoline scaffold also make it a valuable component in the development of chemical tools for studying biological systems. nih.gov

Probes for Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular context. nih.gov The isoindoline scaffold can be incorporated into the design of such probes.

Proteolysis-targeting chimeras (PROTACs) are a class of chemical probes designed to induce the degradation of a target protein. acs.orgnih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While specific examples using an isoindolin-4-amine (B1368796) warhead are not prominent, the general principle of using heterocyclic scaffolds is well-established. For instance, PROTACs have been developed to target Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme. acs.orgnih.gov These PROTACs utilize a known IDO1 inhibitor as the target-binding ligand to induce its degradation. acs.orgnih.gov The adaptable nature of the isoindoline scaffold makes it a candidate for the development of novel PROTACs and other chemical probes.

Development of Covalent Inhibitors

Covalent inhibitors form a stable, covalent bond with their target protein, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action. The development of covalent inhibitors often relies on incorporating a reactive functional group, or "warhead," into a scaffold that directs it to the target protein.

Multicomponent reactions (MCRs) are efficient synthetic strategies for rapidly generating libraries of complex molecules, including potential covalent inhibitors. rug.nl The isoindoline scaffold can be synthesized and functionalized using MCRs to introduce electrophilic warheads capable of reacting with nucleophilic residues (like cysteine or serine) in the active site of a target protein. The flexibility of MCRs allows for the systematic variation of the scaffold, linker, and warhead to optimize potency and selectivity. rug.nl

Scaffold Variations and their Biological Impact

The biological effects of isoindoline-based compounds are profoundly influenced by variations in their chemical structure. These modifications, including the pattern of substituents on the isoindoline ring and the characteristics of any attached linkers, can dramatically alter the compound's interaction with biological targets.

The type and position of chemical groups attached to the isoindoline core are critical determinants of biological activity. Structure-activity relationship (SAR) studies have repeatedly shown that even minor changes to the substitution pattern can lead to significant shifts in potency and selectivity. For example, the specific placement of amino and nitro groups on the isoindoline framework defines the compound's reactivity and biological profile. smolecule.com

The versatility of the isoindoline scaffold allows for the introduction of a wide array of substituents to enhance pharmacological properties. Modifications can be made to attached functional groups or the core itself to optimize how the molecule interacts with its target. For instance, in a series of isoindolin-1-one-3-phosphonate compounds, different substitutions led to varying levels of anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines, underscoring the need for further SAR studies to elucidate the reasons for these differences. semanticscholar.org Similarly, the antimicrobial activity of isoindolinone derivatives was found to be dependent on the substituent, with a cyclohexanol group conferring a broader spectrum of activity against bacteria and fungi. nih.gov

The electronic nature of the substituents also plays a crucial role. In the development of dual α2A/5-HT7 receptor antagonists, replacing halogen atoms with other groups significantly altered the compound's affinity for its biological targets. researchgate.netresearchgate.net This highlights that the biological activity of isoindoline derivatives is not just based on the shape of the molecule, but also on its electronic properties.

In the context of nitroxide biradicals, the length of the linker separating two radical moieties, which can be based on an isoindoline structure, can be tuned to control the magnitude of the spin-spin coupling. icp.ac.ru This principle is critical in the design of molecules for applications in materials science and as probes in biological systems. icp.ac.rudokumen.pub While direct studies on the linker length of "Isoindolin-4-amine dihydrochloride" itself are not prevalent in the provided search results, the general principles of linker optimization in related isoindoline-containing molecules, such as PROTACs (Proteolysis Targeting Chimeras), are well-established and highly relevant. The linker's role in these systems is to correctly position the two ends of the molecule to interact with their respective protein targets simultaneously.

Preclinical Research and in vitro Studies

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, are a cornerstone of preclinical research. These studies, including cytotoxicity assays and enzyme inhibition assays, provide crucial initial data on the potential of a compound as a therapeutic agent.

Cytotoxicity assays are used to determine the toxicity of a compound to cells. In cancer research, these assays are used to identify compounds that can kill cancer cells. Numerous studies have demonstrated the cytotoxic potential of isoindoline derivatives against a variety of cancer cell lines.

For example, certain isoindoline derivatives have shown significant growth inhibition against HeLa, A549, MCF-7, PC3, and Caco-2 cancer cell lines. researchgate.net The cytotoxic effect was found to be dependent on the specific chemical group attached to the isoindole molecule. researchgate.net In another study, isoindolin-1-one-3-phosphonate compounds exhibited potent cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, with EC50 values below 1.5 µM. semanticscholar.org The strongest activity was observed with compounds 4c and 4f against MDA-MB-231 cells, both showing an EC50 of 0.8 μM. semanticscholar.org

Furthermore, a series of synthesized isoindoline-1,3-dione derivatives were tested for cytotoxicity against the HeLa cervical cancer cell line, with one compound, 3e, displaying better activity than the others. researchgate.net The cytotoxic effects of some cyclic imides bearing 3-benzenesulfonamides, which include an isoindoline structure, were found to be weak at a 10 μM concentration when tested against a panel of 59 cancer cell lines. tandfonline.com In contrast, some isoindoline derivatives have been found to induce apoptosis (programmed cell death) in MDA-MB-231 cells, causing a 38-fold increase compared to the control and arresting the cell cycle at the G2/M phase. researchgate.net

Compound ClassCell Line(s)Activity NotedReference
Isoindole-1,3-dione derivativesHeLa, A549, MCF-7, PC3, Caco-2Varying cytotoxic effects dependent on attached group. researchgate.net
Isoindolin-1-one-3-phosphonatesMDA-MB-231, MCF-7EC50 values < 1.5 µM. Compounds 4c and 4f had EC50 of 0.8 μM against MDA-MB-231. semanticscholar.org
Isoindoline-1,3-dione derivative (3e)HeLaShowed better activity than other tested derivatives. researchgate.net
Isoindoline derivative (8i)MDA-MB-23138-fold increase in apoptosis; cell cycle arrest at G2/M. researchgate.net
Benzimidazole carboxamide derivatives (5cj, 5cp)MDA-MB-436, CAPAN-1Cytotoxicity with IC50 values of 17.4 µM and 11.4 µM (5cj), and 19.8 µM and 15.5 µM (5cp) respectively. nih.gov

Enzyme inhibition assays are used to identify and characterize compounds that can inhibit the activity of specific enzymes. Many diseases are caused by the overactivity of certain enzymes, making enzyme inhibitors a major class of drugs. Isoindoline derivatives have been investigated as inhibitors of a variety of enzymes.

A notable target for isoindoline-based inhibitors is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, which are involved in DNA repair. nih.gov PARP inhibitors can be particularly effective in treating cancers with mutations in DNA repair genes like BRCA1 and BRCA2. nih.gov Several isoindoline derivatives have shown potent inhibition of PARP-1 and PARP-2. For instance, compounds 5cj and 5cp exhibited IC50 values of about 4 nM against both PARP-1 and PARP-2. nih.gov Another compound, 8i, was a potent dual inhibitor of PARP-1 (IC50 = 1.37 nM) and EGFR (IC50 = 64.65 nM). researchgate.net

Isoindolinone derivatives have also been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II, with Ki values in the low nanomolar range. nih.gov Specifically, compounds 2c and 2f showed superior inhibitory effects on hCA I and II compared to the standard drug acetazolamide (B1664987) (AAZ). nih.gov Additionally, isoindoline-1,3-dione derivatives have been shown to be effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with some compounds having IC50 values as low as 2.1 μM.

Compound ClassEnzyme TargetInhibition Data (IC50/Ki)Reference
Benzimidazole carboxamide derivatives (5cj, 5cp)PARP-1, PARP-2IC50 ≈ 4 nM nih.gov
Isoindoline derivative (8i)PARP-1IC50 = 1.37 nM researchgate.net
Isoindoline derivative (8i)EGFRIC50 = 64.65 nM researchgate.net
Isoindolinone derivatives (2c, 2f)hCA IKi = 11.48 ± 4.18 to 16.09 ± 4.14 nM nih.gov
Isoindolinone derivatives (2c, 2f)hCA IIKi = 9.32 ± 2.35 to 14.87 ± 3.25 nM nih.gov
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)IC50 values from 2.1 to 7.4 μM

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Isoindolin-4-amine (B1368796) Dihydrochloride (B599025) Analogues

The creation of isoindoline (B1297411) analogues is central to expanding their therapeutic potential. Modern organic synthesis is focused on developing efficient and versatile methods to access these structures. A key area of research is the use of transition metal catalysis to construct the isoindoline core with high levels of complexity and control.

One emerging strategy involves a rhodium-catalyzed cascade reaction that enables the trifunctionalization of a nitrile moiety, leading to the formation of the 1H-isoindole core. acs.orgacs.org This process increases molecular complexity in a single step, which is a significant advancement over traditional multi-step syntheses. acs.org Other approaches draw from established methods for synthesizing clinically relevant drugs. For instance, the synthesis of lenalidomide (B1683929), a well-known isoindoline-containing drug, involves the condensation of 2-(bromomethyl)-3-nitrobenzoate with a protected aminopiperidine-2,6-dione, followed by reduction of the nitro group. preprints.org These convergent strategies, where different fragments are prepared separately and then combined, offer flexibility in creating diverse analogues.

Future work will likely focus on expanding the scope of these catalytic systems and developing new stereoselective methods to control the three-dimensional arrangement of atoms, which is crucial for biological activity.

Table 1: Comparison of Synthetic Strategies for Isoindoline Scaffolds

Strategy Description Key Features Reference
Rhodium-Catalyzed Cascade A reaction involving a rhodium vinylcarbene and a nitrile that undergoes trifunctionalization to form a 1H-isoindole structure. High molecular complexity increase in a single step; mild reaction conditions. acs.orgacs.org
Convergent Synthesis Involves the separate synthesis of key fragments which are then condensed to form the final molecule, as seen in the synthesis of lenalidomide. Modular and flexible, allowing for easy generation of analogues by modifying the initial fragments. preprints.org

| Reductive Cyclization | A classical approach that may involve the reduction of a phthalimide (B116566) precursor using strong reducing agents like LiAlH₄. | Well-established and useful for creating simpler isoindoline structures. | preprints.org |

Advanced Mechanistic Elucidation of Isoindoline-Forming Reactions

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The aforementioned rhodium-catalyzed synthesis of 1H-isoindoles has been investigated using Density Functional Theory (DFT) calculations to elucidate the precise reaction pathway. acs.org

The proposed mechanism begins with the coordination of the rhodium complex to a diazo compound, followed by the extrusion of nitrogen gas to form a rhodium carbene. acs.org This carbene then undergoes a nucleophilic attack by an alkyne group in a 5-exo-dig cyclization, generating a zwitterionic intermediate. acs.org This intermediate is key to the subsequent reaction with a nitrile, which ultimately leads to the complex isoindole product. acs.org Such detailed mechanistic studies, combining experimental data with computational analysis, provide invaluable insights into bond-forming events and the factors controlling reaction outcomes. Future research will continue to apply these advanced techniques to other isoindoline-forming reactions to achieve greater control and efficiency.

Rational Design of Isoindolin-4-amine Dihydrochloride Derivatives with Enhanced Bioactivity

Rational drug design aims to create molecules with improved potency, selectivity, and pharmacokinetic properties. The isoindoline scaffold is particularly amenable to this approach due to its favorable physicochemical properties and synthetic accessibility. mdpi.com Its semi-rigid, electron-rich structure is ideal for engaging in π–π stacking and hydrogen bonding interactions with biological targets. mdpi.com

One successful example is the design of dual inhibitors of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) for cancer therapy. nih.gov Researchers synthesized a series of 2-aroylisoindoline hydroxamic acids, systematically varying linker units attached to the core scaffold. nih.gov This led to the identification of a compound with a long alkyl chain linker that showed potent inhibition of both HDAC6 (IC₅₀ = 4.3 nM) and HSP90 (IC₅₀ = 46.8 nM), along with significant growth inhibition of lung cancer cell lines. nih.gov

Another area of focus is the central nervous system (CNS). Isoindoline derivatives are being explored as modulators of GABAₐ receptors. mdpi.com The design strategy involves incorporating aromatic amino acids into isoindoline esters to enhance binding affinity and improve blood-brain barrier permeability. mdpi.com This highlights how the isoindoline core acts not as a passive linker but as a "bioactive, privileged scaffold" that contributes directly to receptor engagement. mdpi.com

Exploration of New Applications in Chemical Biology

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. The characterization of the isoindoline framework as a "privileged scaffold"—a structure capable of binding to multiple biological targets—makes its derivatives excellent tools for such explorations. mdpi.com

By designing isoindoline analogues that target specific proteins or pathways, researchers can investigate cellular functions with high precision. The dual HDAC6/HSP90 inhibitors, for example, could be used as chemical probes to study the interplay and synergistic effects of these two important cancer-related targets. nih.gov Furthermore, the development of isoindoline-based molecules for CNS targets provides tools to dissect neuropharmacological pathways and understand the structural basis of ligand-receptor interactions at sites like the benzodiazepine (B76468) binding pocket of the GABAₐ receptor. mdpi.com Future applications could involve attaching fluorescent tags or other reporter groups to the isoindoline scaffold to visualize biological processes in real-time.

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods to accelerate the identification and optimization of lead compounds. frontiersin.orgbeilstein-journals.org This integrated approach is particularly powerful for scaffolds like isoindoline. mdpi.com

The process typically follows a multi-layered workflow:

Target Identification and Structure Modeling : The process begins by selecting a biological target, often a protein implicated in a disease. frontiersin.org If an experimental 3D structure is unavailable, computational techniques like homology modeling can be used to generate a reliable model. beilstein-journals.orgnih.gov

Virtual Screening and Docking : Large chemical libraries are screened in silico to identify potential "hits." beilstein-journals.org Molecular docking algorithms predict how each molecule might bind to the target's active site and estimate the binding affinity using scoring functions. frontiersin.orgbeilstein-journals.org This dramatically reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

Lead Optimization and ADMET Prediction : Promising hits are further refined. Computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to help select candidates with favorable pharmacokinetic profiles. mdpi.comfrontiersin.org Molecular dynamics simulations can provide deeper insights into the stability and kinetics of the ligand-receptor complex. mdpi.com

Experimental Validation : The most promising candidates identified through computational work are then synthesized and evaluated in vitro and in vivo to confirm their biological activity. nih.gov

This iterative cycle of computational design and experimental testing facilitates the efficient development of potent and selective isoindoline-based drug candidates. mdpi.comfrontiersin.org

Table 2: Key Computational Tools in Isoindoline Drug Discovery

Computational Method Application Purpose Reference
Homology Modeling Structure Prediction To generate a 3D model of a target protein when no experimental structure exists. beilstein-journals.orgnih.gov
Molecular Docking Virtual Screening To predict the binding mode and affinity of ligands to a target receptor. frontiersin.orgbeilstein-journals.org
Molecular Dynamics Mechanistic Insight To simulate the movement and interaction of the ligand-protein complex over time, assessing stability. mdpi.comfrontiersin.org

| ADMET Prediction | Candidate Filtering | To computationally estimate the pharmacokinetic and toxicity profile of a drug candidate. | mdpi.comfrontiersin.org |

Sustainable Synthesis Methodologies for Isoindoline Scaffolds

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. springer.com

For isoindoline scaffolds, this translates to a shift away from classical methods that may require harsh reagents and multiple purification steps. The development of catalytic reactions, such as the rhodium-catalyzed cascade mentioned earlier, is a significant step towards sustainability. acs.org Catalytic processes use small amounts of a catalyst to generate large quantities of product, improving atom economy and reducing waste.

Future research in this area will focus on:

Developing catalysts based on earth-abundant metals to replace expensive and rare precious metals.

Using eco-friendly solvents like water or bio-renewable solvents. springer.com

Designing one-pot or tandem reactions where multiple synthetic steps are performed in a single reaction vessel, minimizing intermediate isolation and purification steps.

Exploring biocatalysis , using enzymes to perform specific chemical transformations with high selectivity under mild conditions.

By embracing these sustainable methodologies, the synthesis of this compound and its valuable analogues can become more environmentally and economically viable. springer.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Isoindolin-4-amine dihydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves reductive amination or catalytic hydrogenation of precursor isoindoline derivatives. Key steps include refluxing in a hydrochloric acid medium to form the dihydrochloride salt. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Confirm product identity using elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Ensure stoichiometric control of HCl to avoid over-protonation .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Look for signals corresponding to the isoindoline ring protons (δ 3.5–4.5 ppm for CH₂ groups) and amine protons (broad singlet near δ 5.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 207.10 (molecular weight) and fragmentation patterns consistent with the isoindoline backbone.
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). Retention time and UV absorption (λ ~254 nm) should align with reference standards .

Q. What experimental protocols are used to evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via:

  • Thermogravimetric Analysis (TGA) : Detect moisture absorption or decomposition at elevated temperatures.
  • High-Performance Liquid Chromatography (HPLC) : Track changes in purity over time.
  • pH Stability : Test solubility and stability in aqueous buffers (pH 3–9) to identify optimal storage conditions (e.g., lyophilized form for long-term stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions, dosage ranges) from conflicting studies to identify confounding factors.
  • Dose-Response Curves : Replicate experiments using standardized protocols (e.g., IC₅₀ determination in triplicate) to minimize variability.
  • Mechanistic Studies : Use knockout cell models or selective inhibitors to isolate target pathways (e.g., kinase inhibition vs. epigenetic modulation) .

Q. What computational strategies can predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the isoindoline ring.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes, receptors) using software like GROMACS or AMBER.
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles based on LogP (1.2) and polar surface area (35 Ų) .

Q. How to design a study investigating the compound’s potential as a chiral catalyst or ligand in asymmetric synthesis?

  • Methodological Answer :

  • Stereochemical Analysis : Synthesize enantiopure forms via chiral resolution (e.g., diastereomeric salt formation) and confirm absolute configuration using X-ray crystallography.
  • Catalytic Screening : Test catalytic efficiency in asymmetric reactions (e.g., Michael additions) under inert atmospheres. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Ligand-Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding constants with metal ions (e.g., Pd, Cu) .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are critical for analyzing dose-dependent effects in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).
  • Outlier Detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer :

  • Detailed Descriptions : Specify reagent sources (e.g., Sigma-Aldrich for HCl), equipment models (e.g., Bruker NMR spectrometers), and software versions (e.g., MestReNova v14).
  • Raw Data Archiving : Deposit spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database).
  • Preprint Sharing : Use platforms like ChemRxiv to disseminate protocols before peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.